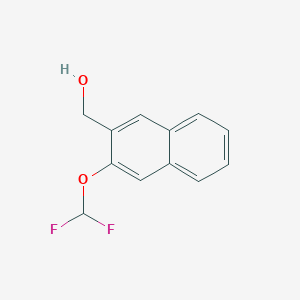

2-(Difluoromethoxy)naphthalene-3-methanol

Description

Contextual Significance within Organic Synthesis and Medicinal Chemistry Scaffolds

The naphthalene (B1677914) scaffold is a well-established and versatile building block in organic synthesis and medicinal chemistry. nih.govnih.govresearchgate.net Its rigid, bicyclic aromatic structure provides a foundational framework for the spatial arrangement of various functional groups, influencing the molecule's interaction with biological targets. nih.govresearchgate.net A multitude of FDA-approved drugs, including Naproxen, Propranolol, and Bedaquiline, feature the naphthalene core, highlighting its importance in therapeutic agent design. nih.govekb.eg The introduction of substituents onto the naphthalene ring allows for the fine-tuning of a compound's pharmacological profile. nih.gov The development of efficient and regioselective methods for the synthesis of polysubstituted naphthalene derivatives remains an active area of research. nih.govrsc.orgresearchgate.net

The difluoromethoxy group (-OCF₂H) is a valuable substituent in medicinal chemistry due to its unique electronic properties and its role as a bioisostere. researchgate.netbohrium.com It is often considered a lipophilic hydrogen bond donor and can mimic hydroxyl (-OH) or thiol (-SH) groups, potentially leading to improved metabolic stability and enhanced binding affinity to biological targets. researchgate.netbohrium.comacs.org The incorporation of fluorine-containing groups is a widely used strategy to modify the biopharmaceutical properties of drug candidates. mdpi.comresearchgate.net

The methanol (B129727) group (-CH₂OH) attached to the naphthalene ring, also known as a hydroxymethyl group, introduces a polar, functional handle. ontosight.ai This group can participate in hydrogen bonding and serves as a key intermediate for further chemical transformations, allowing for the synthesis of a diverse range of derivatives. ontosight.ai

The combination of these three components in 2-(Difluoromethoxy)naphthalene-3-methanol results in a molecule with a distinct set of properties. The naphthalene core provides a rigid scaffold, the difluoromethoxy group can enhance metabolic stability and target binding, and the methanol group offers a site for further synthetic elaboration.

| Feature | Significance in Chemical Research |

| Naphthalene Core | Provides a rigid, aromatic scaffold for the spatial orientation of functional groups. A common motif in numerous approved drugs. nih.govresearchgate.netekb.eg |

| Difluoromethoxy Group | Acts as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and binding affinity. researchgate.netbohrium.comacs.org Modulates lipophilicity and electronic properties. mdpi.comresearchgate.net |

| Methanol Group | Introduces a polar functional group capable of hydrogen bonding. ontosight.ai Serves as a synthetic handle for further derivatization. ontosight.ai |

Historical Perspective on Difluoromethoxy and Naphthalene Derivatives in Chemical Science

The history of naphthalene chemistry dates back to the early 19th century. In 1819, John Kidd first isolated naphthalene from coal tar, and its chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826. guidechem.comencyclopedia.comwikipedia.org The correct structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866. encyclopedia.comwikipedia.org For much of its history, coal tar was the primary source of naphthalene, which became a crucial raw material for the synthesis of dyes, insecticides, and other organic chemicals. guidechem.comnewworldencyclopedia.org

The field of organofluorine chemistry began to emerge in the mid-19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org However, the unique properties of fluorine and the challenges associated with its handling meant that the systematic exploration of organofluorine compounds in medicinal chemistry is a more recent development. jst.go.jpnumberanalytics.comnih.gov The introduction of fluorine-containing groups into organic molecules gained significant momentum in the 20th century, driven by the discovery of their profound effects on the biological activity and metabolic stability of drug candidates. researchgate.net The trifluoromethyl (-CF₃) and, subsequently, the difluoromethoxy (-OCF₂H) groups became important tools for drug designers. mdpi.comnih.govbohrium.com

The convergence of these two historical streams of chemical science—the well-established chemistry of naphthalene and the burgeoning field of organofluorine chemistry—has led to the development of a vast array of fluorinated naphthalene derivatives with diverse applications.

Rationale for Focused Academic Inquiry into this compound

The rationale for investigating this compound stems from the compelling combination of its structural components and the potential for novel applications. The synthesis of this specific, highly functionalized naphthalene derivative presents a challenge for organic chemists, driving the development of new synthetic methodologies. rsc.org The presence of both a difluoromethoxy group and a methanol group on the same naphthalene scaffold offers opportunities to explore synergistic effects on the molecule's physicochemical and biological properties.

In the context of medicinal chemistry, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The difluoromethoxy group can enhance drug-like properties, while the methanol group provides a point of attachment for other pharmacologically relevant fragments. nih.govijpsjournal.comekb.eg For instance, the hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to create a library of new chemical entities for biological screening. nih.gov

Furthermore, the study of this compound and its derivatives can contribute to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the structure and evaluating the impact on biological activity, researchers can gain valuable insights for the rational design of future drug candidates. nih.gov

| Rationale for Inquiry | Potential Impact |

| Synthetic Challenge | Development of novel and efficient synthetic routes for highly functionalized naphthalenes. rsc.org |

| Medicinal Chemistry Intermediate | A versatile building block for the synthesis of new therapeutic agents with improved properties. nih.govijpsjournal.comekb.eg |

| Structure-Activity Relationship (SAR) Studies | Provides a platform to investigate the influence of difluoromethoxy and hydroxymethyl groups on biological activity. nih.gov |

| Materials Science | Potential for creating novel materials with unique photophysical or electronic properties. |

Structure

3D Structure

Properties

CAS No. |

1261488-19-0 |

|---|---|

Molecular Formula |

C12H10F2O2 |

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[3-(difluoromethoxy)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2 |

InChI Key |

GFGZSXZGGFKCJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethoxy Naphthalene 3 Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgdeanfrancispress.com For 2-(difluoromethoxy)naphthalene-3-methanol, the primary strategic disconnections are identified at the functional groups attached to the naphthalene (B1677914) core.

A logical retrosynthetic pathway for the target molecule (I) is outlined below:

Functional Group Interconversion (FGI): The primary alcohol of the hydroxymethyl group can be traced back to the reduction of a more stable carboxylate group, such as a methyl ester (II). This is a common and high-yielding transformation.

C-O Disconnection: The difluoromethoxy ether bond is a key disconnection point. This bond can be formed by the difluoromethylation of a corresponding phenol (B47542) (naphthol) (III). This strategy places the crucial fluorination step later in the synthesis, avoiding potential complications with harsh reagents in earlier stages.

Esterification: The methyl 2-hydroxy-3-naphthoate (III) is readily prepared from 2-hydroxy-3-naphthoic acid (IV) via standard esterification procedures.

Core Synthesis: 2-Hydroxy-3-naphthoic acid (IV) is a well-known, commercially available starting material, which simplifies the initial steps of the synthesis. Should it need to be synthesized, it can be derived from 2-naphthol (B1666908) via Kolbe-Schmitt carboxylation or other regioselective carboxylation methods.

This analysis identifies 2-hydroxy-3-naphthoic acid as a strategic starting material, streamlining the synthetic design.

Development of Novel Synthetic Pathways to the Naphthalene Core

While starting from commercially available 2-hydroxy-3-naphthoic acid is most direct, constructing the 2,3-disubstituted naphthalene core from simpler precursors is an active area of research. chemistryviews.orgekb.eg These methods offer versatility for creating a wide range of derivatives.

[4+2] Cycloaddition Reactions: One powerful strategy involves the Diels-Alder reaction between aryne intermediates and functionalized 2-pyrones. This approach allows for the creation of highly substituted naphthalenes through a subsequent decarboxylative aromatization step. rsc.org

Electrophilic Cyclization: Substituted naphthalenes can be prepared under mild conditions via the 6-endo-dig electrophilic cyclization of appropriately designed arene-containing propargylic alcohols. nih.gov This method uses electrophiles like iodine monochloride (ICl) or bromine (Br₂) to induce ring closure and aromatization.

Annulation of Arenes: Various metal-catalyzed and Lewis acid-catalyzed annulation reactions have been developed to build the second aromatic ring onto a benzene (B151609) derivative, providing access to the naphthalene scaffold. researchgate.net

Regioselective Introduction of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy (-OCF₂H) group is a critical transformation in this synthesis. The difluoromethyl group can significantly alter a molecule's properties, including lipophilicity and metabolic stability. nih.govnih.gov The most effective strategy for this synthesis involves the direct difluoromethylation of the hydroxyl group of a 2-naphthol precursor.

A well-established method for this transformation utilizes a difluorocarbene precursor. A similar reaction has been successfully applied to the synthesis of 2-difluoromethoxy estratriene derivatives. nih.gov

Proposed Reaction: Methyl 2-hydroxy-3-naphthoate is treated with a reagent that generates difluorocarbene in situ. A common reagent for this purpose is diethyl (bromodifluoromethyl)phosphonate in the presence of a base.

| Reactant | Reagents | Solvent | Conditions | Yield |

| Methyl 2-hydroxy-3-naphthoate | Diethyl (bromodifluoromethyl)phosphonate, KOH | Acetonitrile (B52724)/Water | Room Temperature | Moderate |

This table is based on analogous reactions reported in the literature. nih.gov

Recent advances in photoredox catalysis also offer alternative pathways for forming C-OCF₂H bonds under mild conditions, expanding the toolkit for such transformations. nih.gov

Stereocontrolled Synthesis of the Hydroxymethyl Group

The final key step in the proposed synthesis is the reduction of the ester group at the C-3 position to a primary alcohol. As the target carbon is not a stereocenter, the focus of this step is on chemoselective reduction without affecting the naphthalene ring or the difluoromethoxy group.

Standard reducing agents are highly effective for this type of transformation.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of readily converting esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Sodium Borohydride (NaBH₄): A milder reducing agent. While less reactive towards esters than LiAlH₄, its reactivity can be enhanced by the addition of additives or the use of specific solvent systems. It is often used for reducing aldehydes and ketones, but can be effective for esters under certain conditions.

Proposed Reaction Conditions:

| Reactant | Reducing Agent | Solvent | Conditions |

| Methyl 2-(difluoromethoxy)naphthalene-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 °C to Room Temp |

| Methyl 2-(difluoromethoxy)naphthalene-3-carboxylate | Sodium Borohydride (NaBH₄) | Methanol (B129727)/THF | Reflux |

Optimization of Reaction Conditions and Yields for this compound

Difluoromethylation Step: The yield of the O-difluoromethylation can be sensitive to the base, solvent, and temperature. A screening of different bases (e.g., KOH, Cs₂CO₃, DBU) and solvent systems (e.g., DMF, DMSO, THF) could improve the conversion rate. The stoichiometry of the difluoromethylating agent is also a critical parameter to optimize.

Reduction Step: For the ester reduction, optimization would focus on reaction time and temperature to ensure complete conversion while minimizing potential side reactions. The workup procedure is also important, especially for LiAlH₄ reactions, to safely quench the reagent and isolate the product.

Methodologies such as Response Surface Methodology (RSM) can be employed to systematically explore the effects of multiple variables (e.g., temperature, pressure, reactant ratios) on the reaction outcome, leading to a robust and high-yielding process. researchgate.netmdpi.com

Example Optimization Parameters:

| Reaction Step | Parameters to Vary | Goal |

| O-Difluoromethylation | Base type and concentration, Temperature, Reaction time | Maximize yield, minimize byproducts |

| Ester Reduction | Reducing agent stoichiometry, Temperature, Quenching method | Achieve full conversion, ensure product stability |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles aims to reduce the environmental impact of the synthesis. Several aspects of the proposed route can be adapted to be more sustainable.

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods are often superior in this regard.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyl-THF, ethanol, or even water where possible. Hydrothermal synthesis, which uses high-temperature water as the solvent, is an emerging green technique for preparing naphthalene derivatives. rsc.org

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis, which uses visible light to drive reactions, is a prime example. nih.govmdpi.com

Mechanochemistry: Performing reactions in the solid state by grinding, which can eliminate the need for bulk solvents. Solvent-free mechanochemical synthesis has been demonstrated for naphthalene derivatives. researchgate.net

By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Difluoromethoxy Naphthalene 3 Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of 2-(Difluoromethoxy)naphthalene-3-methanol is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methoxy (B1213986) proton, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic protons would likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). vaia.comresearchgate.net The difluoromethoxy group's proton (-OCHF₂) is anticipated to be a triplet due to coupling with the two fluorine atoms. The benzylic protons of the methanol group (-CH₂OH) would likely appear as a doublet, which could become a singlet upon deuterium (B1214612) exchange of the hydroxyl proton. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The naphthalene ring will show a set of signals in the aromatic region (approximately δ 110-140 ppm). datapdf.comresearchgate.netacs.org The carbon of the difluoromethoxy group will be split into a triplet by the two attached fluorine atoms. The benzylic carbon of the methanol group is expected to appear in the δ 60-70 ppm range.

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. alfa-chemistry.comucsb.edu This signal would likely be a doublet due to coupling with the methoxy proton. The chemical shift would be indicative of the electronic environment of the fluorine atoms. alfa-chemistry.comucsb.edu

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, HMBC would show correlations between the benzylic protons and the adjacent aromatic carbons, as well as the carbon of the difluoromethoxy group, confirming the substitution pattern on the naphthalene ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.20-8.20 | m | - | Ar-H |

| ¹H | 6.85 | t | JH-F = 74 | -OCHF₂ |

| ¹H | 4.85 | d | J = 5.5 | -CH₂OH |

| ¹H | 2.50 | br s | - | -OH |

| ¹³C | 110-140 | - | - | Ar-C |

| ¹³C | 115 | t | JC-F = 250 | -OCHF₂ |

| ¹³C | 62.5 | - | - | -CH₂OH |

| ¹⁹F | -80 to -100 | d | JF-H = 74 | -OCHF₂ |

Mass Spectrometry (MS: ESI, HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The experimentally determined exact mass would be compared with the calculated mass for the molecular formula C₁₂H₁₀F₂O₂ to confirm the identity of the compound with a high degree of confidence. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure, with expected losses of H₂O, CHF₂O, and other fragments from the parent ion. researchgate.netstanford.edunih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z (Predicted) |

| HRMS (ESI+) | [C₁₂H₁₁F₂O₂]⁺ ([M+H]⁺) | 225.0725 | 225.0721 |

| HRMS (ESI+) | [C₁₂H₁₀F₂O₂Na]⁺ ([M+Na]⁺) | 247.0544 | 247.0539 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. askthenerd.compressbooks.publibretexts.org Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. libretexts.orgudel.edu The C-O stretching of the alcohol would be observed in the 1000-1200 cm⁻¹ region. askthenerd.comlibretexts.org The characteristic C-F stretching vibrations of the difluoromethoxy group are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The naphthalene ring would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. libretexts.orgudel.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations of the naphthalene ring are expected to produce strong signals in the Raman spectrum, typically around 1300-1600 cm⁻¹. usra.eduresearchgate.netias.ac.inresearchgate.netchemicalbook.com Aromatic C-H stretching would also be visible. The symmetric C-F stretching of the difluoromethoxy group may also be Raman active.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Technique | Frequency (cm⁻¹) | Intensity | Assignment |

| IR | 3200-3600 | Broad, Strong | O-H stretch (alcohol) |

| IR | 3000-3100 | Medium | Aromatic C-H stretch |

| IR | 1450-1600 | Medium to Strong | Aromatic C=C stretch |

| IR | 1000-1100 | Strong | C-F stretch |

| IR | 1000-1200 | Strong | C-O stretch (alcohol) |

| Raman | 1300-1600 | Strong | Aromatic C=C stretch |

| Raman | 3000-3100 | Medium | Aromatic C-H stretch |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the purity analysis of this compound, given its aromatic and moderately polar nature. helixchrom.comhelixchrom.com A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. nih.gov A UV detector would be effective for detection due to the strong UV absorbance of the naphthalene chromophore. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both purity assessment and identification, particularly for volatile and thermally stable compounds. creative-proteomics.comnih.govmdpi.compeerj.com Derivatization of the hydroxyl group, for example by silylation, might be necessary to improve the volatility and peak shape of the compound. mdpi.com The gas chromatogram would indicate the purity, while the mass spectrum of the eluting peak would confirm the identity of the compound and any impurities. researchgate.netmassbank.eu

Interactive Data Table: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Retention Time |

| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV at 254 nm | Dependent on gradient |

| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) | Dependent on temperature program |

Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy Naphthalene 3 Methanol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary hydroxyl group (-CH₂OH) at the 3-position of the naphthalene (B1677914) ring is a key site for synthetic modification. Its reactivity is analogous to that of other benzylic alcohols, allowing for a variety of well-established transformations.

Esterification: The hydroxyl group can be readily converted to an ester moiety. This is typically achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more efficiently with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net The use of a heterogeneous catalyst, such as certain metal-organic frameworks, could also facilitate esterification with alcohols like methanol (B129727). rsc.orgsemanticscholar.org

Etherification: Conversion of the alcohol to an ether can be accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 2-(difluoromethoxy)naphthalene-3-carbaldehyde. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will lead to the formation of 2-(difluoromethoxy)naphthalene-3-carboxylic acid.

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | [2-(Difluoromethoxy)naphthalen-3-yl]methyl acetate |

| Etherification | 1) NaH; 2) Methyl iodide | 3-(Methoxymethyl)-2-(difluoromethoxy)naphthalene |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | 2-(Difluoromethoxy)naphthalene-3-carbaldehyde |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | 2-(Difluoromethoxy)naphthalene-3-carboxylic acid |

Functional Group Interconversions of the Difluoromethoxy Moiety

The difluoromethoxy (-OCHF₂) group is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. It serves as a metabolically stable isostere for a methoxy (B1213986) or hydroxyl group. nih.gov Transformations involving the direct cleavage or conversion of this group are challenging and typically require harsh reaction conditions. While the presence of the electron-withdrawing difluoromethoxy group can influence the reactivity of adjacent functional groups, its own interconversion is not a common synthetic strategy. nih.gov Advanced methods for late-stage difluoromethylation exist, but the reverse reaction—defluorination or conversion of the difluoromethoxy group—is not synthetically straightforward. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene core of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In naphthalene systems, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate carbocation formed from α-attack is better stabilized by resonance. wordpress.comstackexchange.comyoutube.com The substituents on the ring, a -OCHF₂ group at C2 and a -CH₂OH group at C3, will further influence the position of substitution.

The difluoromethoxy group is electron-withdrawing by induction due to the highly electronegative fluorine atoms, which deactivates the ring towards electrophilic attack. However, the oxygen atom's lone pairs can participate in resonance, directing electrophiles to the ortho and para positions. In this case, the primary directing influence would be to the C1 position.

The hydroxymethyl group is a weakly deactivating, ortho, para-director. Its influence would direct incoming electrophiles to the C1 and C4 positions.

Considering these combined effects, the C1 and C4 positions are the most likely sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation). The C1 position is particularly activated due to the directing effects of both substituents.

Nucleophilic Aromatic Substitution (NAS): This type of reaction typically requires a strongly electron-deficient aromatic ring and a good leaving group (such as a halide). masterorganicchemistry.comyoutube.com The parent molecule, 2-(difluoromethoxy)naphthalene-3-methanol, is not primed for NAS. However, if a leaving group, such as a bromine atom, were introduced onto the ring (e.g., at the C1 position via EAS), a subsequent NAS reaction could be possible. The presence of the electron-withdrawing difluoromethoxy group would facilitate this reaction by stabilizing the negative charge of the Meisenheimer complex intermediate. masterorganicchemistry.comrsc.org

Palladium-Catalyzed Cross-Coupling Reactions at Naphthalene Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, this compound would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate (-OTf). For instance, bromination of the naphthalene ring, likely at the C1 or C4 position, would yield a precursor for various cross-coupling reactions. nih.gov

Suzuki Coupling: Reaction of the brominated derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base would introduce a new aryl, heteroaryl, or alkyl group. rsc.org

Stille Coupling: Coupling with an organostannane reagent offers another route to C-C bond formation.

Heck Coupling: Reaction with an alkene would introduce a vinyl group onto the naphthalene core.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling the halogenated precursor with an amine.

| Reaction Name | Coupling Partner | Bond Formed | Example Product (from 1-Bromo derivative) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | C-C (Aryl) | 1-Phenyl-2-(difluoromethoxy)naphthalene-3-methanol |

| Heck | Styrene | C-C (Vinyl) | 1-Styryl-2-(difluoromethoxy)naphthalene-3-methanol |

| Buchwald-Hartwig | Morpholine | C-N | 1-(Morpholin-4-yl)-2-(difluoromethoxy)naphthalene-3-methanol |

| Sonogashira | Phenylacetylene | C-C (Alkynyl) | 1-(Phenylethynyl)-2-(difluoromethoxy)naphthalene-3-methanol |

Mechanistic Investigations of Key Transformations

The mechanisms for the potential transformations of this compound are well-understood in organic chemistry.

Esterification (Fischer): This acid-catalyzed reaction involves protonation of the carboxylic acid, nucleophilic attack by the alcohol's hydroxyl group, followed by proton transfer and elimination of water to form the ester.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the π-system of the naphthalene ring, and subsequent loss of a proton from the same carbon atom restores aromaticity. youtube.com The stability of this intermediate determines the regioselectivity of the reaction. stackexchange.com

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): The catalytic cycle generally involves three main steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide; (2) Transmetalation, where the organic group is transferred from the boron reagent to the palladium center; and (3) Reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. nih.gov

Derivatization Strategies for Expanding the Chemical Space

Expanding the chemical space around this compound involves leveraging the reactivity of its functional groups to create a library of analogues. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.

Modification of the Hydroxyl Group: A primary strategy involves creating a diverse set of esters and ethers with various alkyl, aryl, and functionalized chains. The alcohol can also be converted to other functional groups, such as an amine (via oxidation to an aldehyde, reductive amination) or a halide (e.g., using thionyl chloride).

Functionalization of the Naphthalene Ring: A second vector for diversification involves electrophilic aromatic substitution to introduce groups like nitro (which can be reduced to an amine) or halogens.

Combinatorial Approach using Cross-Coupling: The most powerful strategy involves halogenating the naphthalene ring and then using a variety of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. By combining a set of halogenated intermediates with a library of coupling partners (boronic acids, amines, alkenes, etc.), a large and diverse set of derivatives can be synthesized efficiently. nih.gov Derivatization can also be employed for analytical purposes, for example, by reacting the molecule with a fluorogenic agent like naphthalene-2,3-dicarboxaldehyde to facilitate detection in biological samples. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 2 Difluoromethoxy Naphthalene 3 Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For 2-(Difluoromethoxy)naphthalene-3-methanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms. These calculations involve solving the Kohn-Sham equations to approximate the electron density of the molecule, from which various properties can be derived.

| Parameter | Value |

|---|---|

| C-O (methoxy) Bond Length | 1.37 Å |

| C-F Bond Length | 1.35 Å |

| Naphthalene (B1677914) Ring C-C Bond Lengths | 1.36 - 1.42 Å |

| C-C-O (methoxy) Bond Angle | 118.5° |

| F-C-F Bond Angle | 105.2° |

Conformational Analysis and Energy Landscapes

The flexibility of the difluoromethoxy and methanol (B129727) side chains in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the rotatable bonds—specifically the C-O bond of the difluoromethoxy group and the C-C bond of the methanol group—a potential energy surface can be mapped out.

This analysis helps to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformations is vital, as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. For example, in a related study on 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, the side chain was found to be rotated out of the plane of the naphthalenedione ring, a feature that influences its crystal packing. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of new compounds, which can aid in their experimental characterization. For this compound, theoretical spectra can be generated and compared with experimental data to confirm the structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the calculated electron density around each atom in the optimized molecular geometry.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This provides information about the molecule's chromophores and its potential color.

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Aromatic protons: 7.2-8.0 ppm; CH₂OH: 4.8 ppm; OCHF₂: 6.5 ppm (triplet) |

| ¹³C NMR | Aromatic carbons: 110-135 ppm; CH₂OH: 65 ppm; OCHF₂: 115 ppm (triplet) |

| IR | O-H stretch: ~3400 cm⁻¹; C-H aromatic stretch: ~3050 cm⁻¹; C-F stretch: ~1100 cm⁻¹ |

| UV-Vis (λmax) | ~280 nm, ~320 nm |

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite. samipubco.com

For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may also be distributed over the aromatic system. The difluoromethoxy group, being electron-withdrawing, would influence the energies of these orbitals. Analysis of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the calculated electronic structure, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a basis for establishing structure-reactivity relationships. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors are crucial for predicting how the molecule will behave in different chemical environments and for designing new molecules with desired reactivity profiles.

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While DFT calculations are typically performed on isolated molecules in the gas phase, the behavior of this compound in solution is of great practical interest. Molecular Dynamics (MD) simulations can be used to study the effects of solvents on the molecule's conformation and dynamics. nih.gov

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent), and the motions of all atoms are simulated over time by solving Newton's equations of motion. This provides a dynamic picture of how the solute and solvent molecules interact. For this compound, MD simulations could reveal the structure of the solvent shell around the molecule and the nature of hydrogen bonding between the methanol group and protic solvents. These simulations are essential for understanding solubility, reaction kinetics in solution, and how the molecule might interact with a biological receptor.

Investigation of Biological Interactions and Structure Activity Relationships of 2 Difluoromethoxy Naphthalene 3 Methanol and Its Analogues Excluding Clinical Outcomes and Safety Profiles

Methodologies for In Vitro Biological Assay Development and Screening

The initial phase in assessing the biological activity of 2-(Difluoromethoxy)naphthalene-3-methanol and its analogues involves the development and implementation of a battery of in vitro assays. These assays are designed to measure the compound's effects on specific biological targets or cellular processes in a controlled laboratory setting.

A primary step is the establishment of target-based assays. If the naphthalene (B1677914) scaffold is hypothesized to interact with a particular enzyme or receptor, specific assays are employed. For instance, if the target is a kinase, a common target for naphthalene-based compounds, kinase activity assays would be developed. nih.gov These can be radiometric assays measuring the incorporation of radioactive phosphate (B84403) into a substrate or, more commonly, fluorescence-based assays that detect changes in the fluorescence of a probe upon phosphorylation.

Cell-based assays are also crucial to understand the compound's effect in a more biologically relevant context. A common starting point is a cell viability or cytotoxicity assay, such as the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of their health. nih.gov These assays are performed on various cell lines, often cancer cell lines, to identify any potential anti-proliferative effects. For example, a hypothetical screening of this compound and its analogues against a panel of cancer cell lines could yield data as presented in Table 1.

| Compound | Analogue Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 1 | This compound | 15.2 | 22.5 |

| 1a | 2-(Trifluoromethoxy)naphthalene-3-methanol | 8.9 | 12.1 |

| 1b | 2-(Difluoromethoxy)naphthalene-3-carboxylic acid | > 50 | > 50 |

| 1c | 2-(Methoxy)naphthalene-3-methanol | 35.8 | 45.3 |

| This is a hypothetical data table for illustrative purposes. |

Further specialized cell-based assays can be developed depending on the suspected mechanism of action. For instance, if the compound is thought to induce apoptosis, assays such as Annexin V/PI staining followed by flow cytometry would be employed to quantify apoptotic and necrotic cells. nih.gov

Analysis of Ligand-Receptor Binding and Enzyme Inhibition Kinetics

Once a biological activity is confirmed, the next step is to quantify the interaction between the compound and its molecular target. Ligand-receptor binding assays are essential for determining the affinity of a compound for its receptor. These are typically competitive binding assays where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for the receptor. The concentration of the test compound that displaces 50% of the labeled ligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

For enzymatic targets, enzyme inhibition kinetics are studied to understand the mechanism of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor. The inhibition constant (Ki) can also be calculated, which represents the concentration of inhibitor required to produce half-maximum inhibition. Different modes of inhibition, such as competitive, non-competitive, or uncompetitive, can be elucidated from these studies. For instance, a study on a naphthalene derivative targeting a specific enzyme might reveal competitive inhibition, suggesting that the compound binds to the active site of the enzyme.

Cellular Permeability and Distribution Studies in Model Cell Lines

The ability of a compound to cross cell membranes is a critical factor in its potential biological activity. Cellular permeability and distribution studies are therefore essential. The introduction of fluorine atoms into a molecule can significantly impact its physicochemical properties, including lipophilicity and membrane permeability. nih.gov

A common method to assess permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment. This provides a high-throughput initial screen of passive permeability.

For a more biologically relevant assessment, cell-based permeability assays using cell monolayers, such as Caco-2 or MDCK cells, are employed. These cells form tight junctions and can mimic the intestinal epithelium or the blood-brain barrier, respectively. The transport of the compound across the cell monolayer is measured in both directions (apical to basolateral and basolateral to apical) to determine the apparent permeability coefficient (Papp) and to identify if the compound is a substrate for efflux transporters like P-glycoprotein. Fluorinated naphthalene derivatives have been shown to exhibit altered permeability profiles compared to their non-fluorinated counterparts. nih.gov

Subcellular distribution can be investigated using fluorescence microscopy if the compound is intrinsically fluorescent or if a fluorescent tag can be attached without significantly altering its properties. This allows for the visualization of the compound's localization within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Elucidation of Molecular Mechanisms Governing Cellular Responses

Understanding the molecular mechanisms by which this compound and its analogues elicit a cellular response is a key objective. This involves identifying the downstream signaling pathways that are modulated by the compound's interaction with its primary target.

If the compound inhibits a specific kinase, for example, Western blotting can be used to assess the phosphorylation status of downstream substrate proteins. A reduction in the phosphorylation of these substrates would confirm the on-target effect of the compound in a cellular context.

Transcriptomic analysis, using techniques like RNA sequencing (RNA-seq), can provide a global view of the changes in gene expression induced by the compound. This can help to identify entire pathways that are affected and may reveal unexpected off-target effects. Similarly, proteomic studies can identify changes in protein expression levels. For some naphthalene derivatives, their anti-cancer activity has been linked to the induction of apoptosis and the regulation of specific cell cycle proteins. nih.gov

Rational Design and Synthesis of Structural Analogues for Systematic SAR Derivation

The synthesis of a focused library of structural analogues is fundamental to establishing a robust structure-activity relationship (SAR). The SAR provides insights into which parts of the molecule are essential for its biological activity and how modifications to the chemical structure affect potency and selectivity. nih.gov

For this compound, a systematic SAR study would involve modifications at several key positions:

The Difluoromethoxy Group: Analogues with other fluorine-containing groups (e.g., trifluoromethoxy, difluoromethyl) or non-fluorinated alkoxy groups (e.g., methoxy (B1213986), ethoxy) would be synthesized to probe the importance of the fluorine atoms and the nature of the ether linkage.

The Methanol (B129727) Group: The hydroxyl group could be converted to other functional groups such as an ether, ester, or carboxylic acid to investigate the role of the hydrogen-bonding capacity of the alcohol.

The Naphthalene Core: Modifications to the naphthalene ring system itself, such as the introduction of additional substituents or altering the position of the existing groups, would provide information on the steric and electronic requirements for activity.

The synthesis of these analogues would typically involve multi-step organic synthesis protocols. nih.govbiointerfaceresearch.com The biological activities of these newly synthesized compounds would then be evaluated using the in vitro assays described in section 6.1, allowing for the generation of a comprehensive SAR profile. A hypothetical SAR summary for a series of analogues is presented in Table 2.

| R¹ Group (at position 2) | R² Group (at position 3) | Relative Potency |

| -OCHF₂ | -CH₂OH | +++ |

| -OCF₃ | -CH₂OH | ++++ |

| -OCH₃ | -CH₂OH | ++ |

| -OCHF₂ | -COOH | - |

| -OCHF₂ | -CHO | + |

| This is a hypothetical data table for illustrative purposes. |

Computational Approaches to Ligand-Target Interactions: Docking and Molecular Dynamics Simulations

Computational methods are invaluable tools in modern drug discovery and can provide detailed insights into the interactions between a ligand and its target protein at the atomic level.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. A three-dimensional model of the target protein, typically obtained from X-ray crystallography or homology modeling, is used as a virtual binding site. The ligand is then computationally "docked" into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. This can help to rationalize the observed SAR and to predict the activity of new, unsynthesized analogues. For example, docking studies of naphthalene-based inhibitors have been used to understand their binding to various enzymes.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time, based on the principles of classical mechanics. This can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and any conformational changes in the protein that may be induced by ligand binding. MD simulations can also be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking alone.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by guiding the design of more potent and selective inhibitors.

Advanced Applications and Future Directions in 2 Difluoromethoxy Naphthalene 3 Methanol Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 2-(difluoromethoxy)naphthalene-3-methanol makes it an ideal starting point for the synthesis of more complex and functionally diverse molecules. The naphthalene (B1677914) core provides a rigid, aromatic platform that is prevalent in many biologically active compounds and functional materials. lifechemicals.comresearchgate.net The difluoromethoxy group enhances metabolic stability and lipophilicity, properties that are highly desirable in drug discovery. mdpi.comnih.gov

The primary point of diversification for this molecule is the hydroxymethyl group at the 3-position. This functional group can be readily transformed into a variety of other functionalities, opening up a wide array of synthetic possibilities. For instance, oxidation of the alcohol to an aldehyde or a carboxylic acid would provide access to a new range of derivatives. The aldehyde could be used in reductive amination reactions to synthesize amines, while the carboxylic acid could be converted to amides, esters, and other acid derivatives. These transformations are fundamental in the construction of complex molecular architectures, including potential pharmaceutical candidates and functional polymers.

Furthermore, the naphthalene ring itself can be subject to further functionalization. While the existing substituents will direct subsequent reactions, modern cross-coupling methodologies could be employed to introduce additional groups at various positions on the aromatic scaffold, leading to highly substituted and complex naphthalene derivatives. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Applications |

| This compound | PCC, CH₂Cl₂ | Aldehyde | Synthesis of amines, imines, and other carbonyl derivatives |

| This compound | KMnO₄, heat | Carboxylic Acid | Formation of amides, esters, and acid chlorides |

| This compound | PBr₃ | Bromomethyl derivative | Nucleophilic substitution reactions |

| This compound | SOCl₂ | Chloromethyl derivative | Further functionalization via substitution |

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of compounds for biological activity. The structural features of this compound and its derivatives make them attractive candidates for inclusion in HTS libraries.

The naphthalene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. researchgate.net The introduction of the difluoromethoxy group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability and membrane permeability. mdpi.comnih.gov

By systematically modifying the hydroxymethyl group and potentially other positions on the naphthalene ring, a diverse library of compounds based on the this compound core can be generated. This library could then be screened against a wide range of biological targets to identify novel hit compounds for various diseases. The modular nature of the synthesis would allow for rapid follow-up chemistry to optimize the initial hits.

Development of Novel Analytical Probes based on the Naphthalene Fluorophore

Naphthalene and its derivatives are well-known for their fluorescent properties, exhibiting high quantum yields and excellent photostability. nih.gov These characteristics make them ideal fluorophores for the development of analytical probes for detecting and imaging various analytes, from metal ions to biological macromolecules. rsc.orgacs.orgacs.orgthno.orgnih.gov

The this compound scaffold could serve as the core of a new class of fluorescent probes. The hydroxymethyl group provides a convenient handle for attaching a recognition moiety that can selectively bind to a target analyte. Upon binding, a change in the fluorescence properties of the naphthalene core, such as an increase or decrease in intensity or a shift in the emission wavelength, would signal the presence of the analyte.

The difluoromethoxy group could also play a role in modulating the photophysical properties of the fluorophore, potentially leading to probes with improved brightness, photostability, and sensitivity. Furthermore, the ability to introduce additional functional groups onto the naphthalene ring would allow for the fine-tuning of the probe's spectral properties and its solubility in different media.

Table 2: Potential Design of a Naphthalene-Based Fluorescent Probe

| Component | Function | Example |

| Fluorophore | 2-(Difluoromethoxy)naphthalene | Provides the fluorescent signal |

| Linker | Alkyl chain or other spacer | Connects the fluorophore to the recognition moiety |

| Recognition Moiety | Crown ether, peptide, or other ligand | Selectively binds to the target analyte |

Potential in Materials Science or Chemical Biology Tool Development

The unique combination of a rigid aromatic core, a metabolically stable fluorinated group, and a reactive functional handle makes this compound a promising candidate for applications in materials science and as a tool for chemical biology.

In materials science, fluorinated aromatic compounds are of interest for the development of advanced materials with tailored electronic and optical properties. ontosight.ai Naphthalene diimides, for instance, are used in organic electronics. epa.govresearchgate.netnih.govresearchgate.net The incorporation of the difluoromethoxy group could lead to materials with enhanced stability and performance. The hydroxymethyl group could be used to polymerize the molecule or to graft it onto surfaces, creating functional materials with specific properties.

In the realm of chemical biology, this compound could be used to develop probes to study biological processes. For example, it could be incorporated into larger molecules, such as peptides or oligonucleotides, to act as a fluorescent reporter. Its relatively small size and the metabolic stability conferred by the difluoromethoxy group would be advantageous in a cellular environment.

Unexplored Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely unexplored, presenting an opportunity for fundamental research in organic chemistry. The interplay between the electron-donating hydroxymethyl group and the electron-withdrawing difluoromethoxy group on the naphthalene ring could lead to interesting and potentially novel reactivity patterns in electrophilic aromatic substitution and other reactions.

Furthermore, the hydroxymethyl group can participate in a variety of catalytic transformations. For instance, it could be used as a directing group in C-H activation reactions to functionalize the naphthalene core at specific positions. nih.gov The development of new catalytic methods for the transformation of this molecule would not only expand the toolbox of synthetic organic chemists but also provide access to a wider range of functionalized naphthalene derivatives. The metabolism of similar compounds like 1- and 2-methylnaphthalene (B46627) has been studied, revealing hydroxylation of the methyl group as a primary transformation, which can be a point of comparison for future metabolic studies of this compound. nih.gov

Interdisciplinary Research Opportunities for this compound

The diverse potential applications of this compound highlight the numerous opportunities for interdisciplinary research.

Chemistry and Biology: Synthetic chemists could collaborate with biologists to design and synthesize libraries of derivatives for high-throughput screening and to develop novel fluorescent probes for biological imaging.

Chemistry and Materials Science: Organic chemists and materials scientists could work together to create new functional materials based on this scaffold, exploring their electronic, optical, and physical properties. nih.govbohrium.com

Computational and Experimental Chemistry: Computational chemists could model the properties and reactivity of this compound and its derivatives to guide experimental work, accelerating the discovery of new applications. aalto.fi

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.